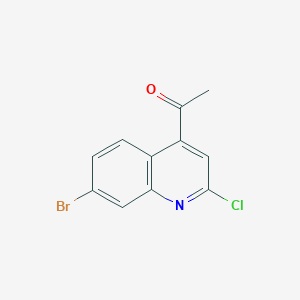
2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group, a methyl group, and an acetic acid moiety attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.
Methylation and Oxidation: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, followed by oxidation to form the ketone.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and greener solvents to enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
2-(2-Methyl-4-oxoquinolin-1(4H)-yl)acetic acid: Lacks the trifluoromethyl group, which may result in different biological activities.
2-(4-Oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid: Lacks the methyl group, potentially affecting its chemical reactivity and biological properties.
2-(2-Methyl-4-oxoquinolin-1(4H)-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both the trifluoromethyl group and the acetic acid moiety in 2-(2-Methyl-4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetic acid makes it unique compared to other quinoline derivatives. These functional groups can significantly impact the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for various scientific research applications.
属性
分子式 |
C13H10F3NO3 |
|---|---|
分子量 |
285.22 g/mol |
IUPAC 名称 |
2-[2-methyl-4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetic acid |
InChI |
InChI=1S/C13H10F3NO3/c1-7-4-11(18)9-5-8(13(14,15)16)2-3-10(9)17(7)6-12(19)20/h2-5H,6H2,1H3,(H,19,20) |
InChI 键 |
RRBYKVQPTJKLQG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Isoquinolinediol, 1-[(3,4-dihydroxyphenyl)methyl]-3,4-dihydro-](/img/structure/B11838809.png)




![2-(6-Bromo-1H-pyrrolo[3,2-b]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B11838842.png)




![4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-](/img/structure/B11838869.png)
![7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838878.png)
![1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one](/img/structure/B11838881.png)

